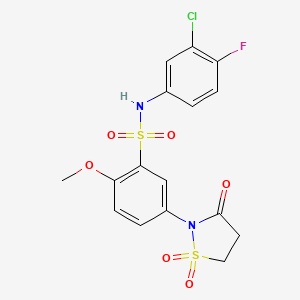

N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Description

N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by three key features:

- Methoxy substituent at position 2: Enhances solubility and modulates electronic effects on the benzene ring.

- 1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl moiety at position 5: A sulfone-containing heterocycle that may confer metabolic stability and serve as a hydrogen-bond acceptor.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O6S2/c1-26-14-5-3-11(20-16(21)6-7-27(20,22)23)9-15(14)28(24,25)19-10-2-4-13(18)12(17)8-10/h2-5,8-9,19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXKUWKQBHDXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the thiazolidinone ring and the sulfonamide linkage. Common synthetic routes may include:

Formation of the Thiazolidinone Ring: This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.

Halogenation: The aromatic rings are halogenated using reagents such as chlorine or fluorine sources under controlled conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the thiazolidinone ring may interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Similarities

The following compounds share partial structural motifs with the target molecule but differ in critical substituents or core scaffolds:

Pharmacokinetic and Pharmacodynamic Implications

- Metabolic Stability : The 1,1,3-trioxo-thiazolidin moiety, with its sulfone groups, may reduce oxidative metabolism compared to thioxo-thiazolidin derivatives (e.g., ), which are more prone to sulfur oxidation .

- Target Selectivity: The trioxo-thiazolidin group’s electronegativity could favor interactions with polar enzymatic active sites, distinguishing it from non-sulfonamide analogs like triazolo-oxazines in .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a thiazolidine ring and a sulfonamide group. Its molecular formula is C₁₅H₁₄ClFNO₃S, with a molecular weight of approximately 353.79 g/mol. The presence of chlorine and fluorine atoms suggests potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity

Antimicrobial Properties : Several studies have highlighted the antimicrobial activity of sulfonamide derivatives. N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial folate synthesis, similar to other sulfonamides .

Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins . Further exploration is needed to elucidate the specific pathways involved.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide resulted in significant cell death compared to control groups. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .

- Animal Models : In a rat model of induced arthritis, administration of this compound led to a marked reduction in joint swelling and pain behavior scores compared to untreated controls. Histological examinations showed decreased synovial inflammation and cartilage degradation .

The biological activity of N-(3-chloro-4-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is believed to involve several mechanisms:

- Folate Synthesis Inhibition : Similar to other sulfonamides, it likely inhibits dihydropteroate synthase (DHPS), disrupting folate metabolism in bacteria.

- Cytokine Modulation : By interfering with signaling pathways involved in inflammation, it reduces the expression of cytokines that promote inflammatory responses.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.